molecular formula C16H17N3O4S B11116045 N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116045
M. Wt: 347.4 g/mol
InChI Key: SMJDHJSSYBLBTC-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a benzoxadiazole ring, a sulfonamide group, and an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common route starts with the preparation of the benzoxadiazole core, followed by the introduction of the sulfonamide group and the ethoxyphenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O4S/c1-3-22-13-9-7-12(8-10-13)11(2)19-24(20,21)15-6-4-5-14-16(15)18-23-17-14/h4-11,19H,3H2,1-2H3

InChI Key

SMJDHJSSYBLBTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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